L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine
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Overview
Description
L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine is a tetrapeptide composed of the amino acids phenylalanine, proline, isoleucine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine typically involves the stepwise coupling of the individual amino acids. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions generally involve mild temperatures and anhydrous solvents to prevent hydrolysis .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves repetitive cycles of deprotection and coupling, followed by cleavage from the resin and purification through techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can introduce new functional groups, altering the peptide’s biological activity .
Scientific Research Applications
L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The peptide can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or a bioactive agent in treating diseases.
Industry: The peptide can be used in the development of novel materials and biocatalysts
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used .
Comparison with Similar Compounds
L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine can be compared with other similar peptides, such as:
Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor.
Isoleucyl-Phenylalanine: A dipeptide used in biochemical and metabolomics research.
The uniqueness of this compound lies in its specific sequence and the resulting biological activity, which can be tailored for various applications by modifying its structure .
Properties
CAS No. |
798540-55-3 |
---|---|
Molecular Formula |
C23H34N4O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C23H34N4O6/c1-3-14(2)19(21(30)25-17(13-28)23(32)33)26-20(29)18-10-7-11-27(18)22(31)16(24)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-19,28H,3,7,10-13,24H2,1-2H3,(H,25,30)(H,26,29)(H,32,33)/t14-,16-,17-,18-,19-/m0/s1 |
InChI Key |
CSMOICMEXWVSQZ-GBBGEASQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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